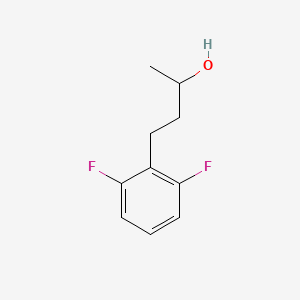

4-(2,6-Difluorophenyl)butan-2-ol

Description

4-(2,6-Difluorophenyl)butan-2-amine (CAS: 1315373-41-1) is a fluorinated organic compound with the molecular formula C₁₀H₁₃F₂N and a molecular weight of 185.22 g/mol . It is commonly supplied in quantities of 1g, 100mg, or 250mg with a purity of ≥95% . Structurally, it features a butan-2-amine backbone substituted at the fourth carbon with a 2,6-difluorophenyl group, conferring unique electronic and steric properties. This compound is primarily used in research settings as a building block for synthesizing pharmacologically active molecules or materials science applications.

Its hydrochloride salt, 4-(2,6-Difluorophenyl)butan-2-amine hydrochloride (CAS: 2031268-79-6), has the formula C₁₀H₁₄ClF₂N and a molecular weight of 221.68 g/mol . The addition of hydrochloric acid improves stability and solubility in polar solvents, making it more suitable for experimental workflows.

Properties

Molecular Formula |

C10H12F2O |

|---|---|

Molecular Weight |

186.20 g/mol |

IUPAC Name |

4-(2,6-difluorophenyl)butan-2-ol |

InChI |

InChI=1S/C10H12F2O/c1-7(13)5-6-8-9(11)3-2-4-10(8)12/h2-4,7,13H,5-6H2,1H3 |

InChI Key |

FUDHSDCFOZTYRS-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC1=C(C=CC=C1F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Difluorophenyl)butan-2-ol typically involves the reaction of 2,6-difluorobenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts like palladium on carbon. The process may involve multiple steps, including the formation of intermediates that are subsequently reduced to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Difluorophenyl)butan-2-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different alcohols or hydrocarbons.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common reagents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents such as sodium hydroxide and various alkyl halides are employed.

Major Products Formed

The major products formed from these reactions include various substituted alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(2,6-Difluorophenyl)butan-2-ol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of antifungal and antibacterial drugs.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(2,6-Difluorophenyl)butan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 4-(2,6-Difluorophenyl)butan-2-amine, we compare it with its hydrochloride derivative and structurally analogous amines:

Table 1: Comparative Analysis of 4-(2,6-Difluorophenyl)butan-2-amine and Its Hydrochloride Salt

Key Differences and Implications:

Structural Modifications : The hydrochloride salt introduces a chloride ion, increasing molecular weight by 36.46 g/mol and altering polarity .

Solubility : The free amine is less soluble in aqueous media, limiting its utility in biological assays. The salt form overcomes this, enabling broader experimental use .

Stability : Protonation of the amine group in the hydrochloride salt reduces susceptibility to degradation, enhancing shelf life .

Comparison with Other Fluorinated Amines:

While direct data on analogous compounds (e.g., 4-(2,4-difluorophenyl)butan-2-amine) are absent in the provided evidence, general trends in fluorinated amines suggest:

- Electron-Withdrawing Effects: The 2,6-difluoro substitution pattern on the phenyl ring enhances resonance stabilization of the amine group compared to mono-fluorinated analogs.

- Bioactivity : Fluorine atoms often improve metabolic stability and binding affinity in drug candidates, though this depends on substitution geometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.